molecular formula C22H32O3 B602004 Levonorgestrel Impurity O CAS No. 155683-60-6

Levonorgestrel Impurity O

Cat. No.: B602004
CAS No.: 155683-60-6
M. Wt: 344.50
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Description

Levonorgestrel Impurity O, also known as 4,5-Dihydro-5α-methoxylevonorgestrel, is a chemical impurity associated with the synthesis and production of Levonorgestrel. Levonorgestrel is a synthetic hormone used primarily in contraceptive medications. Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.

Preparation Methods

The preparation of Levonorgestrel Impurity O involves several synthetic steps:

    Ketal Protection Reaction: The process begins with the ketal protection of the 3-site and 17-site of a precursor compound.

    Halogenation and Hydroxylation: The protected compound undergoes halogenation and hydroxylation to form an intermediate.

    Dehalogenation: The intermediate is then subjected to dehalogenation.

    Methyl Etherification: The hydroxyl group of the dehalogenated compound is methylated.

    Removal of Ketal Protecting Groups: The ketal protecting groups at the 3-position and 17-position are removed.

    Ethynylation: The compound undergoes ethynylation at the 17-position.

    Final Deprotection: The final step involves the removal of the remaining ketal protecting group to yield this compound.

Chemical Reactions Analysis

Levonorgestrel Impurity O undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

    Common Reagents and Conditions: Typical reagents include halogenating agents, hydroxylating agents, and methylating agents.

    Major Products: The major products formed depend on the specific reactions and conditions applied, but they generally include various oxidized, reduced, or substituted derivatives of this compound.

Scientific Research Applications

Levonorgestrel Impurity O has several scientific research applications:

    Pharmaceutical Research: It is used as a reference standard in the quality control and validation of Levonorgestrel formulations.

    Analytical Chemistry: The compound is utilized in method development and validation for the detection and quantification of impurities in pharmaceutical products.

    Biological Studies: Research involving the biological effects and metabolism of Levonorgestrel and its impurities often includes studies on this compound.

    Industrial Applications: In the pharmaceutical industry, it is important for ensuring the safety and efficacy of contraceptive products.

Comparison with Similar Compounds

Levonorgestrel Impurity O can be compared with other impurities and derivatives of Levonorgestrel:

    Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one.

    Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.

    Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.

    Levonorgestrel Impurity D: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol.

This compound is unique due to its specific structural modifications, such as the methoxy group at the 5α position, which distinguishes it from other impurities and derivatives.

Properties

IUPAC Name

(5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJSXAOBPRABPZ-WIJSBRJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747653
Record name (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155683-60-6
Record name 13-Ethyl-17-hydroxy-5alpha-methoxy-18,19-dinor-17alpha-pregn-20-yn-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-ETHYL-17-HYDROXY-5.ALPHA.-METHOXY-18,19-DINOR-17.ALPHA.-PREGN-20-YN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ELU45BJM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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